molecular formula C6H10ClF2NO2 B1530788 4,4-Difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1780258-19-6

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride

Cat. No. B1530788
M. Wt: 201.6 g/mol
InChI Key: KJNMUQFWEZPIRA-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride, also known as DFPC-HCl, is an organic compound with several potential uses in the fields of pharmaceuticals, materials science, and agrochemicals. It has a molecular weight of 201.6 .


Molecular Structure Analysis

The molecular formula of 4,4-Difluoropiperidine-3-carboxylic acid hydrochloride is C6H9F2NO2.ClH . The InChI code for this compound is 1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-3-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 201.6 . More detailed physical and chemical properties may be available from the manufacturer or supplier.

Scientific Research Applications

Continuous Flow Carboxylation

A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process was reported, enabling the safe and scalable preparation of 400 g of carboxylic acid to support medicinal chemistry research programs. This process involved N-Boc-directed α-deprotonation using s-BuLi in THF and subsequent trapping with CO2 gas, demonstrating an efficient method for producing this compound in bulk (Kestemont et al., 2021).

Synthesis of Substituted Difluoropiperidines

Research has focused on the synthesis of various substituted difluoropiperidines, which are valuable in medicinal chemistry. For example, 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines were synthesized, highlighting methods to create fluorinated gamma-amino acids and compounds like N-protected 3,3-difluoroisonipecotic acid. These methods are crucial for developing new compounds with potential medicinal applications (Surmont et al., 2010).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed for creating valuable 3,3-difluoropiperidines from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology has also enabled the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, illustrating the compound's versatility in synthesizing complex molecular structures (Verniest et al., 2008).

Building Blocks in Medicinal Chemistry

Functionalized 5,5-difluoropiperidines, synthesized using innovative methods, have been identified as potential building blocks in medicinal chemistry. The development of these compounds demonstrates the broad application of 4,4-Difluoropiperidine-3-carboxylic acid derivatives in drug discovery and development (Moens et al., 2012).

Synthesis of Fluorinated Piperidine Acetic Acids

Fluorinated piperidine acetic acids have been synthesized as modulators of gamma-secretase, a key enzyme in the development of Alzheimer's disease. This research underscores the therapeutic potential of difluoropiperidine derivatives in treating neurodegenerative diseases (Stanton et al., 2010).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .

properties

IUPAC Name

4,4-difluoropiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-3-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMUQFWEZPIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride

CAS RN

1780258-19-6
Record name 4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Trofymchuk, DV Kliukovskyi, SV Semenov… - Synlett, 2020 - thieme-connect.com
The possibility of deoxofluorination of β-keto esters using SF 4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of β,β-…
Number of citations: 21 www.thieme-connect.com
SA Trofymchuka, DV Kliukovskyia, SV Semenova… - SAFETY, 2020 - d-nb.info
The possibility of deoxofluorination of-keto esters using SF4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of,-…
Number of citations: 2 d-nb.info

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